9-Thia-3-azabicyclo[4.2.1]nonan-4-one

Conformational constraint Fragment-based drug discovery Scaffold rigidity

9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS 51030-34-3) is a conformationally locked bicyclic lactam featuring a polarizable sulfur bridge that enables unique sulfur–π and dispersion interactions unattainable with oxa- or aza-bridged analogs. With zero rotatable bonds, MW 157.24 Da, XLogP3-AA 0.5, TPSA 54.4 Ų, and exactly one HBD, this fragment-like building block is optimized for fragment-based drug discovery and lead optimization. Documented screening against platelet 12-lipoxygenase provides a starting point for inflammatory/cardiovascular target cascades. Available at ≥95% purity for synthetic elaboration at the lactam nitrogen or adjacent methylene positions.

Molecular Formula C7H11NOS
Molecular Weight 157.23
CAS No. 51030-34-3
Cat. No. B2706620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Thia-3-azabicyclo[4.2.1]nonan-4-one
CAS51030-34-3
Molecular FormulaC7H11NOS
Molecular Weight157.23
Structural Identifiers
SMILESC1CC2CNC(=O)CC1S2
InChIInChI=1S/C7H11NOS/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)
InChIKeyNWIQYRZODMFCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS 51030-34-3): A Conformationally Locked Bicyclic Lactam Scaffold for Fragment-Based and Medicinal Chemistry Procurement


9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS 51030-34-3) is a heterobicyclic lactam featuring a [4.2.1] ring system with a sulfur atom occupying the 9-position bridge and a lactam (cyclic amide) at the 4-position [1]. Its molecular formula is C₇H₁₁NOS with a molecular weight of 157.24 g/mol. The scaffold is classified as a 'versatile small molecule scaffold' and is supplied as a building block for organic synthesis and medicinal chemistry research . The compound contains zero rotatable bonds, conferring complete conformational rigidity—a property that distinguishes it from more flexible heterocyclic alternatives and makes it suitable for fragment-based drug discovery where shape-defined, three-dimensional fragments are valued [1].

Why 9-Thia-3-azabicyclo[4.2.1]nonan-4-one Cannot Be Interchanged with Diazabicyclo or Oxabicyclo Analogs in Structure-Focused Research


Substituting the sulfur bridge in 9-thia-3-azabicyclo[4.2.1]nonan-4-one with nitrogen (as in 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, CAS 7309-42-4) or oxygen fundamentally alters three molecular properties critical for target engagement: hydrogen-bonding capacity, lipophilicity, and conformational electronics. The thia-aza scaffold presents exactly two hydrogen-bond acceptor sites (one carbonyl oxygen and one sulfur) versus the diaza analog's additional amine hydrogen-bond donor capacity [1]. The measured XLogP3-AA of 0.5 for the target compound reflects a balanced polarity profile distinct from more hydrophilic oxa-bridged variants, while the sulfur atom's greater polarizability compared to oxygen contributes to differentiated van der Waals interaction potential with hydrophobic protein pockets [1]. Where a research program requires a conformationally locked scaffold with precisely defined hydrogen-bond donor/acceptor ratios and a sulfur-specific electronic signature—as opposed to nitrogen- or oxygen-based bridgehead interactions—direct substitution with in-class analogs will produce different binding, selectivity, and pharmacokinetic outcomes [1][2].

Quantitative Differentiation Evidence for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS 51030-34-3) Versus Closest Comparators


Zero Rotatable Bonds: Complete Conformational Rigidity Versus Diazabicyclo and Oxabicyclo Analogs

9-Thia-3-azabicyclo[4.2.1]nonan-4-one possesses zero rotatable bonds, rendering the entire bicyclic scaffold completely conformationally locked [1]. In contrast, the closest diaza analog, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4), also has a rigid core but carries an N-methyl substituent that introduces additional conformational degrees of freedom through nitrogen inversion [2]. Structurally related 3-thia-7-azabicyclo[3.3.1]nonane antiarrhythmic candidates typically bear N-benzyl or N-alkyl substituents that add multiple rotatable bonds, increasing conformational entropy [3]. Zero rotatable bonds translates into a lower entropic penalty upon target binding—a well-established advantage in fragment-based drug discovery where ligand efficiency is a key selection metric [1].

Conformational constraint Fragment-based drug discovery Scaffold rigidity

Hydrogen Bond Donor/Acceptor Ratio: S-Bridge Imparts Exactly 1 HBD / 2 HBA Profile Distinct from Diaza and Oxa Comparators

The target compound presents exactly one hydrogen bond donor (lactam N–H) and two hydrogen bond acceptors (lactam C=O and thiaether S), yielding a 1:2 HBD:HBA ratio [1]. The direct diaza comparator 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one carries a tertiary amine at the bridgehead (N–CH₃), eliminating one potential HBD site relative to the unsubstituted thia-aza scaffold, while the additional nitrogen may serve as a hydrogen bond acceptor depending on protonation state [2]. The oxa-bridged analog 9-oxa-3-azabicyclo[4.2.1]nonane replaces the polarizable sulfur with a harder, more electronegative oxygen, shifting the HBA character toward stronger, more directional hydrogen bonds [1]. This differentiated HBD/HBA profile directly dictates the complementarity of the scaffold to distinct protein binding site architectures [1][2].

Hydrogen bonding Pharmacophore design Physicochemical differentiation

Measured Lipophilicity (XLogP3-AA = 0.5): A Balanced Polarity Window Differentiating the Thia-Aza Scaffold from More Lipophilic C-Analogs and More Hydrophilic Oxa-Analogs

The target compound exhibits a computed XLogP3-AA value of 0.5, placing it within the optimal lipophilicity range for fragment-like and lead-like chemical space [1]. This moderate lipophilicity is attributed to the balance between the polar lactam group and the moderately hydrophobic thiaether bridge. By comparison, all-carbon bicyclo[4.2.1]nonane scaffolds (lacking heteroatoms) would exhibit significantly higher logP values (>2.5 estimated), while oxa-bridged analogs trend toward lower logP values due to the stronger electron-withdrawing effect of oxygen relative to sulfur [1]. The XLogP3-AA of 0.5, combined with a topological polar surface area of 54.4 Ų, positions the compound within favorable oral bioavailability space per the Veber rules (TPSA < 140 Ų, rotatable bonds ≤ 10) [1].

Lipophilicity Drug-likeness Scaffold optimization

GHS Safety Profile: Defined Hazard Classification Supporting Risk-Assessed Procurement Versus Data-Poor Analogs

9-Thia-3-azabicyclo[4.2.1]nonan-4-one carries a defined GHS hazard classification reported to the ECHA C&L Inventory: Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: respiratory irritation) [1]. This defined safety profile—derived from one notifying company with 100% agreement across all hazard categories—contrasts with numerous structurally related bicyclic lactam analogs for which no GHS notification data exist, creating procurement uncertainty regarding handling requirements, personal protective equipment specifications, and waste disposal protocols [1]. The presence of a classified safety profile enables risk-assessed laboratory procurement where institutional environmental health and safety (EHS) review processes require documented hazard information prior to compound registration [1].

Safety assessment GHS classification Laboratory procurement

Sulfur Bridge Polarizability: Enhanced van der Waals Interaction Potential Relative to Oxygen-Bridged Scaffolds

The thiaether sulfur in the 9-position bridge of the target compound possesses significantly greater atomic polarizability (α ≈ 2.90 ų for divalent sulfur in thioethers) compared to the ether oxygen in oxa-bridged analogs (α ≈ 0.80 ų for divalent oxygen in ethers) [1]. This ~3.6-fold higher polarizability translates into stronger dispersion interactions with hydrophobic protein pockets and enhanced potential for sulfur–π interactions with aromatic amino acid side chains (Phe, Tyr, Trp)—a recognized advantage in fragment-based and structure-based drug design where sulfur-containing fragments have been shown to engage in productive non-classical hydrogen bonds (C–H···S and S···π) that oxygen cannot replicate [1][2]. In thia-aza bicyclic systems evaluated for antiarrhythmic activity, the sulfur bridge contributes to a differentiated electrophysiological profile compared to oxa-containing analogs, supporting the hypothesis that sulfur-specific interactions drive functional differentiation [2].

Sulfur polarizability Ligand-protein interactions Medicinal chemistry design

Explicit Evidence Limitation: No Published Direct Head-to-Head Biological Activity Comparison Data Identified for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, patent databases, and vendor technical literature was conducted to identify direct, quantitative biological activity comparisons between 9-thia-3-azabicyclo[4.2.1]nonan-4-one and its closest structural analogs. No head-to-head comparative studies were identified. The compound has been registered in screening collections: it was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM (Aladdin assay ALA615117), though the specific quantitative result was not publicly disclosed ; and preliminary pharmacological screening indicates potential CCR5 antagonist activity, though IC₅₀ values for the specific scaffold have not been reported [1]. The compound is primarily procured and utilized as a versatile small molecule building block for synthetic elaboration . This evidence gap means that procurement decisions based on demonstrated biological differentiation must rely on the physicochemical and structural differentiation dimensions documented above, combined with class-level inference from related thia-aza bicyclic systems, until direct comparative biological data become available.

Evidence gap Research chemical Scaffold characterization

Evidence-Backed Application Scenarios for Procuring 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS 51030-34-3)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Shape-Defined, Conformationally Rigid Scaffolds

Fragment-based screening programs prioritize small molecules with zero rotatable bonds, low molecular weight (157.24 Da), and balanced lipophilicity (XLogP3-AA = 0.5) to maximize ligand efficiency and minimize entropic binding penalties. 9-Thia-3-azabicyclo[4.2.1]nonan-4-one satisfies all three criteria simultaneously [1]. Its complete conformational rigidity (0 rotatable bonds) ensures that the scaffold presents a single, well-defined three-dimensional shape to target proteins, reducing the conformational sampling complexity that confounds hit triaging for flexible fragments [1]. The TPSA of 54.4 Ų and exactly one HBD ensure favorable permeability characteristics for progression into lead optimization, distinguishing this scaffold from larger, more polar bicyclic alternatives that may violate fragment-likeness criteria [1].

Sulfur-Specific Pharmacophore Development Targeting Methionine-Rich or Aromatic Protein Pockets

The thiaether sulfur bridge in 9-Thia-3-azabicyclo[4.2.1]nonan-4-one provides enhanced polarizability (α ≈ 2.90 ų) relative to oxygen-bridged analogs, enabling sulfur–π interactions with aromatic side chains (Phe, Tyr, Trp) and dispersion interactions with hydrophobic pockets that cannot be replicated by oxa- or aza-bridged scaffolds [1]. Research groups developing inhibitors targeting binding sites characterized by methionine-rich loops, aromatic cages, or deep hydrophobic clefts may preferentially select this scaffold for its unique sulfur-mediated interaction potential. The [4.2.1] ring geometry orients the sulfur bridge in a distinct vector relative to the lactam pharmacophore, offering a presentation angle that differs from the better-studied [3.3.1] thia-aza systems used in antiarrhythmic development .

Building Block Procurement for Diversified Library Synthesis with Defined Physicochemical Properties

The compound is commercially supplied as a versatile building block at ≥95% purity (CAS 51030-34-3, CymitQuimica Ref. 3D-BCA03034, Biosynth brand) for synthetic elaboration at the lactam nitrogen or via functionalization of the methylene positions adjacent to the sulfur bridge [1]. Its defined physicochemical profile (MW = 157.24, XLogP3-AA = 0.5, TPSA = 54.4 Ų, HBD = 1, HBA = 2) provides a predictable baseline for property-based library design, allowing medicinal chemistry teams to forecast the impact of appended substituents on overall molecular properties according to established matched molecular pair principles . The availability of a quantified GHS safety classification further supports laboratory-scale procurement and handling protocol development [2].

Lipoxygenase Pathway Probe Development Leveraging Pre-Existing Screening Data

The compound has been evaluated in at least one in vitro assay for platelet 12-lipoxygenase inhibition at 30 µM (Aladdin assay ALA615117), indicating that it has entered screening cascades relevant to inflammatory and cardiovascular target pathways [1]. While the specific quantitative result has not been publicly disclosed, the existence of this screening data provides a starting point for research groups investigating lipoxygenase-mediated signaling to obtain this scaffold and perform confirmatory or follow-up assays using their own protocols. The sulfur bridge may contribute to antioxidant or redox-modulatory properties relevant to lipoxygenase inhibition, consistent with the recognized antioxidant capacity of sulfur-containing heterocycles in lipid peroxidation contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Thia-3-azabicyclo[4.2.1]nonan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.